molecular formula C8H14N2O B13940629 2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one

2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one

Cat. No.: B13940629
M. Wt: 154.21 g/mol
InChI Key: LEUNCCJCPAXXDO-UHFFFAOYSA-N
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Description

2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one is a heterocyclic compound belonging to the pyrazoline family. Pyrazolines are five-membered rings containing two nitrogen atoms at different positions. This compound is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine derivatives in the presence of acetic acid . This reaction typically proceeds under mild conditions and yields the desired pyrazoline derivative.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of metal catalysts and greener synthesis methods to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organo- and metal-catalysts, hydrazines, and diazo compounds. Reaction conditions often involve mild temperatures and the use of solvents like acetic acid .

Major Products

The major products formed from these reactions include pyrazole and pyrazolone derivatives, which have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its reactivity towards various biological molecules . These interactions can modulate enzymatic activities and cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,3,4-trimethyl-3-pyrazolin-5-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad-spectrum applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-ethyl-2,4,5-trimethylpyrazol-3-one

InChI

InChI=1S/C8H14N2O/c1-5-10-7(3)6(2)8(11)9(10)4/h5H2,1-4H3

InChI Key

LEUNCCJCPAXXDO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=O)N1C)C)C

Origin of Product

United States

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